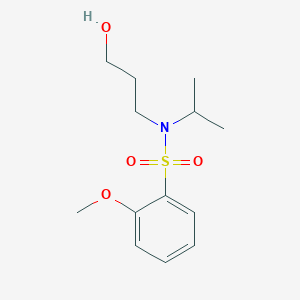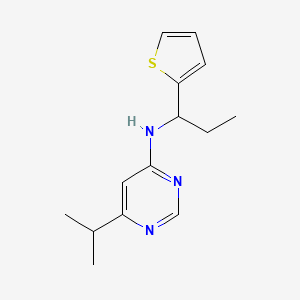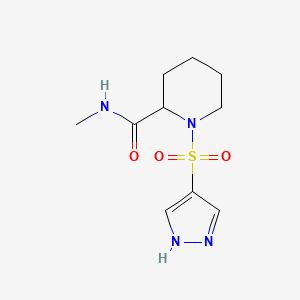
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, also known as PBT-1, is a compound that has been extensively studied for its potential therapeutic applications. It was initially developed as a small molecule that could inhibit the aggregation of amyloid-β (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. However, recent research has also shown that PBT-1 has other potential applications in the treatment of various neurological disorders, such as Huntington's disease and Parkinson's disease.
作用機序
The mechanism of action of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed that 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide inhibits the aggregation of Aβ peptides by binding to specific amino acid residues on the surface of the peptide. This prevents the formation of toxic oligomers and fibrils, which are thought to contribute to the neurodegeneration seen in Alzheimer's disease. In addition, 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide may also inhibit the aggregation of mutant huntingtin protein by a similar mechanism.
Biochemical and Physiological Effects
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been shown to reduce the levels of Aβ peptides and improve cognitive function. In animal models of Huntington's disease, 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been shown to reduce the levels of mutant huntingtin protein and improve motor function. In animal models of Parkinson's disease, 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been shown to reduce neuroinflammation and improve motor function.
実験室実験の利点と制限
One advantage of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is that it has been extensively studied in animal models of neurological disorders, which has provided valuable insights into its potential therapeutic applications. In addition, 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a small molecule that can easily penetrate the blood-brain barrier, which is essential for the treatment of neurological disorders. However, one limitation of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects.
将来の方向性
There are several future directions for the research on 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide. One direction is to optimize its therapeutic effects by identifying the specific amino acid residues on the surface of Aβ peptides and mutant huntingtin protein that it binds to. Another direction is to develop more efficient synthesis methods for 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, which would enable its production on a larger scale. Furthermore, future research could focus on the potential applications of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide in other neurological disorders, such as amyotrophic lateral sclerosis and multiple sclerosis. Overall, the potential therapeutic applications of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide make it an exciting area of research for the treatment of neurological disorders.
合成法
The synthesis of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a complex process that involves several steps. The first step involves the reaction of 2-aminobenzothiazole with ethyl acrylate to produce a substituted pyrrolidine derivative. This intermediate is then subjected to a series of reactions, including hydrolysis, cyclization, and oxidation, to produce the final product, 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide. The synthesis of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a challenging process that requires specialized equipment and expertise.
科学的研究の応用
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Several studies have shown that 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can inhibit the aggregation of Aβ peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has also been shown to reduce the levels of mutant huntingtin protein, which is the cause of Huntington's disease. Furthermore, 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
特性
IUPAC Name |
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c16-7-5-9(13-6-7)11(17)15-12-14-8-3-1-2-4-10(8)18-12/h7,9,13,16H,1-6H2,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUYHNPUEMBZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CC(CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)



![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)

![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)
![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)
